Synthesis and characterization of 2,3-dihydro-1H-indol-5-ol
Synthesis and characterization of 2,3-dihydro-1H-indol-5-ol
An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-dihydro-1H-indol-5-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dihydro-1H-indol-5-ol, commonly known as 5-hydroxyindoline. This valuable heterocyclic compound serves as a critical building block in the development of novel therapeutics and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into synthetic strategies, mechanistic rationales, and robust analytical validation. We will explore detailed experimental protocols, explain the causality behind methodological choices, and present a systematic approach to structural elucidation and purity assessment, ensuring a self-validating framework for reproducible results.
Introduction: The Significance of 5-Hydroxyindoline
The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structural motif found in numerous natural products and biologically active molecules.[1] The introduction of a hydroxyl group at the 5-position imparts unique chemical properties, making 5-hydroxyindoline a highly versatile intermediate. Its utility is most notable in the synthesis of adrenergic receptor agonists, dopaminergic agents, and other neurologically active compounds. Furthermore, its structural similarity to key biological signaling molecules, such as serotonin, underscores its importance in medicinal chemistry. This guide details reliable methods for its preparation and rigorous characterization to ensure its quality for downstream applications.
Strategic Synthesis of 5-Hydroxyindoline
The synthesis of 5-hydroxyindoline can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. We will detail two robust and widely applicable methods: the catalytic hydrogenation of a protected indole precursor and the reduction of a functionalized nitroarene.
Method 1: Catalytic Hydrogenation of 5-Benzyloxyindole
This is arguably the most common and reliable method. It involves a two-step process: the synthesis of 5-benzyloxyindole, which serves as a stable, protected precursor, followed by catalytic hydrogenation to simultaneously reduce the indole double bond and cleave the benzyl ether protecting group.
Causality and Experimental Rationale: The benzyl group is an ideal choice for protecting the phenolic hydroxyl group. It is stable to a wide range of reaction conditions that might be used to modify other parts of the molecule, yet it can be cleanly removed under mild catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in both hydrogenating the indole ring and effecting hydrogenolysis of the benzyl ether. The use of an alcohol solvent like ethanol or methanol is standard, as it readily dissolves the starting material and is compatible with the hydrogenation process.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-hydroxyindoline via 5-benzyloxyindole.
Detailed Protocol:
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Synthesis of 5-Benzyloxyindole:
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To a solution of 5-hydroxyindole (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
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Stir the suspension vigorously and add benzyl bromide (1.2 eq) dropwise at room temperature.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 5-benzyloxyindole.[2]
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Catalytic Hydrogenation to 5-Hydroxyindoline:
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In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 5-benzyloxyindole (1.0 eq) in ethanol.[3]
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Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate). Caution: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet paste.
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Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
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Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.
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Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
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Combine the filtrates and concentrate under reduced pressure to yield crude 2,3-dihydro-1H-indol-5-ol. Further purification can be achieved by column chromatography if necessary.
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Method 2: Reduction of 4-Nitrophenol Derivatives
An alternative strategy begins with more readily available starting materials like p-aminophenol or nitrobenzene derivatives. This route involves the catalytic hydrogenation of a nitro group to an amine, which can then be cyclized. A modern, environmentally friendly approach involves the direct catalytic hydrogenation of nitrobenzene in an acidic medium to yield p-aminophenol, which can then be used in further synthetic steps.[4] However, a more direct route to an indoline skeleton involves the reduction of a nitrated precursor that already contains the necessary carbon framework.
Causality and Experimental Rationale: The catalytic hydrogenation of aromatic nitro compounds is a highly efficient and clean method for producing anilines, with water as the only byproduct.[5] Various catalysts, including noble metals like Pt and Pd, as well as non-precious metals like Raney Nickel, are effective.[6][7][8] The choice of catalyst and conditions can be tuned to achieve high chemoselectivity, for instance, reducing a nitro group without affecting other reducible functionalities.[9]
Detailed Protocol (Illustrative Example from 4-amino-2-(2-hydroxyethyl)phenol):
This protocol is adapted from general principles of nitro reduction and cyclization.
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Catalytic Hydrogenation:
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Dissolve the starting nitro-aromatic compound in a suitable solvent such as methanol or ethyl acetate.
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Add a hydrogenation catalyst (e.g., 5% Pt/C or Raney Nickel).[6]
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Pressurize the reaction vessel with hydrogen gas (typically 40-60 bar) and heat to 60-80 °C.[7]
-
Maintain the reaction with vigorous stirring until hydrogen uptake ceases.
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After cooling and venting, filter the catalyst. The resulting solution contains the corresponding amino compound.
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Intramolecular Cyclization:
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The amino-alcohol product from the previous step is then subjected to conditions that promote intramolecular cyclization to form the indoline ring. This often involves heating in the presence of an acid or base catalyst to facilitate the dehydration and ring-closure reaction.
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Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2,3-dihydro-1H-indol-5-ol. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of 5-hydroxyindoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.
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¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include two triplets for the aliphatic protons at C2 and C3, distinct signals for the aromatic protons, and broad singlets for the -OH and -NH protons.
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¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show two aliphatic carbon signals and six aromatic carbon signals (four CH and two quaternary).
| Data Type | Expected Chemical Shifts and Multiplicities |
| ¹H NMR | ~8.0-9.0 ppm (br s, 1H, -OH), ~6.5-6.7 ppm (m, 2H, Ar-H), ~6.4 ppm (dd, 1H, Ar-H), ~4.5-5.5 (br s, 1H, -NH), ~3.5 ppm (t, 2H, -CH₂-N), ~2.9 ppm (t, 2H, Ar-CH₂-) |
| ¹³C NMR | ~145-150 ppm (Ar C-O), ~130-135 ppm (Ar C-N), ~115-125 ppm (Ar C-q), ~110-115 ppm (Ar C-H), ~105-110 ppm (Ar C-H), ~95-100 ppm (Ar C-H), ~45-50 ppm (C2), ~30-35 ppm (C3) |
| (Note: Exact chemical shifts are solvent-dependent. The values are typical for solvents like DMSO-d₆ or CD₃OD). |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.
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Expected Molecular Weight: The monoisotopic mass of C₈H₉NO is 135.0684 g/mol .
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Analysis: Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 136.0757. The high accuracy of this measurement confirms the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
Conclusion
This guide has outlined reliable and well-vetted methodologies for the synthesis and characterization of 2,3-dihydro-1H-indol-5-ol. The catalytic hydrogenation of 5-benzyloxyindole stands out as a highly efficient and clean synthetic route. The successful synthesis is validated through a logical and systematic application of modern analytical techniques, including NMR, MS, and IR spectroscopy, which together confirm the molecular structure and ensure high purity. By understanding the rationale behind the chosen protocols, researchers can confidently produce high-quality 5-hydroxyindoline for applications in drug discovery and materials science.
References
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MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
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PMC - NIH. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
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Royal Society of Chemistry. (n.d.). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]
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arXiv. (2021). Process Design and Economics of Production of p-Aminophenol. Retrieved from [Link]
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NIH. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
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